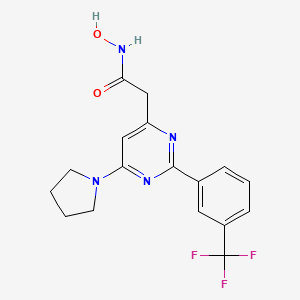![molecular formula C13H15NO4 B12919671 1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one CAS No. 62869-54-9](/img/structure/B12919671.png)
1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one is an organic compound characterized by a complex structure that includes a pyrrolidinone ring and a benzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the benzo[d][1,3]dioxole ring using formaldehyde and a base.
Formation of the pyrrolidinone ring: The final step involves the reaction of the hydroxymethylated benzo[d][1,3]dioxole with a suitable pyrrolidinone precursor under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparación Con Compuestos Similares
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-2-one: Similar structure but with a different position of the carbonyl group.
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-4-one: Another isomer with the carbonyl group at a different position.
Uniqueness: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds.
This detailed overview provides a comprehensive understanding of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
62869-54-9 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
1-[[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]methyl]pyrrolidin-3-one |
InChI |
InChI=1S/C13H15NO4/c15-7-10-4-13-12(17-8-18-13)3-9(10)5-14-2-1-11(16)6-14/h3-4,15H,1-2,5-8H2 |
Clave InChI |
HZNJYERDGIERQD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1=O)CC2=CC3=C(C=C2CO)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)



![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)

![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)



